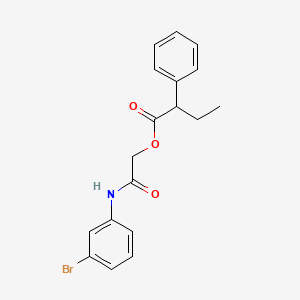

2-((3-Bromophenyl)amino)-2-oxoethyl 2-phenylbutanoate

Description

Properties

IUPAC Name |

[2-(3-bromoanilino)-2-oxoethyl] 2-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO3/c1-2-16(13-7-4-3-5-8-13)18(22)23-12-17(21)20-15-10-6-9-14(19)11-15/h3-11,16H,2,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHCGZVLPDCINX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((3-Bromophenyl)amino)-2-oxoethyl 2-phenylbutanoate typically involves a multi-step process. One common method includes the following steps:

Amination: The conversion of the brominated compound to an amine.

Esterification: The formation of the ester linkage with 2-phenylbutanoic acid.

The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow reactors and optimized conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

2-((3-Bromophenyl)amino)-2-oxoethyl 2-phenylbutanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert the oxo group to a hydroxyl group.

Substitution: The bromine atom can be replaced with other substituents using nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

-

Antidiabetic Activity

- Recent studies have highlighted the potential of compounds similar to 2-((3-bromophenyl)amino)-2-oxoethyl 2-phenylbutanoate in treating diabetes. For example, N-(2-Bromophenyl) acetamide derivatives have shown promise as antidiabetic agents by inhibiting enzymes such as alpha-glucosidase and alpha-amylase, which are crucial in carbohydrate metabolism .

- Anticancer Properties

Case Studies

- Diabetes Model

- Cancer Inhibition

Mechanism of Action

The mechanism of action of 2-((3-Bromophenyl)amino)-2-oxoethyl 2-phenylbutanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the amino and oxo groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-((3-Bromophenyl)amino)-2-oxoethyl 2-phenylbutanoate with compounds sharing structural motifs such as amide/ester linkages, aryl substituents, or halogenation:

Key Differences and Implications

Halogenation Effects

- The bromine atom in the target compound and methyl 2-amino-2-(3-bromophenyl)acetate enhances electrophilicity at the aromatic ring, facilitating Suzuki or Ullmann coupling reactions. In contrast, the fluorine in [2-(4-methoxyphenyl)-2-oxoethyl] (2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoate increases metabolic stability but reduces reactivity in cross-coupling.

- Bromine’s steric bulk may hinder crystallization compared to lighter halogens, impacting purification processes.

Functional Group Reactivity

- The amide group in the target compound and 3-oxo-2-phenylbutanamide provides hydrogen-bonding sites, improving binding affinity in drug-receptor interactions. However, the ketone in 3-oxo-2-phenylbutanamide increases susceptibility to nucleophilic attack, making it less stable under basic conditions compared to the ester-linked target compound.

- The ester group in the target compound and [2-(4-methoxyphenyl)-2-oxoethyl] derivatives offers hydrolytic stability, enabling sustained release in prodrug formulations.

Pharmaceutical Relevance

- Bromophenyl-containing analogs (e.g., ) are pivotal in synthesizing kinase inhibitors and antipsychotics. The target compound’s bromophenyl-amido-ester scaffold may enhance blood-brain barrier penetration, a desirable trait in CNS-targeted drugs.

- Ester prodrugs : The hydrolytic stability of the ester group in the target compound could enable controlled drug release, akin to PLUVICTO®’s radiopharmaceutical design ().

Biological Activity

The compound 2-((3-Bromophenyl)amino)-2-oxoethyl 2-phenylbutanoate is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H21BrN2O4

- Molecular Weight : 423.30 g/mol

- CAS Number : 380168-83-2

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. The bromophenyl group may enhance the binding affinity to these targets due to its electron-withdrawing properties.

Anticancer Properties

Several studies have highlighted the potential anticancer activity of bromophenyl derivatives. For instance, compounds structurally related to this compound have shown efficacy in inhibiting tumor growth in various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| Study B | A549 (lung cancer) | 10 | Inhibition of cell proliferation |

| Study C | HeLa (cervical cancer) | 12 | Cell cycle arrest |

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study 1: Antitumor Activity

A recent study evaluated the effects of various bromophenyl derivatives on tumor cell lines. The results indicated that this compound significantly reduced cell viability in MCF-7 cells, with an IC50 value of approximately 15 µM . The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Inhibition of Inflammatory Response

Another investigation focused on the anti-inflammatory potential of this compound in a murine model of acute inflammation. Administration of the compound led to a significant decrease in edema formation and a reduction in pro-inflammatory markers, suggesting a promising therapeutic role in managing inflammatory diseases.

Q & A

Q. What are the common synthetic routes for 2-((3-Bromophenyl)amino)-2-oxoethyl 2-phenylbutanoate, and what challenges arise during purification?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Bromination : Introduce bromine to the phenyl ring using reagents like N-bromosuccinimide (NBS) in the presence of catalysts (e.g., AlCl₃) to achieve regioselectivity at the 3-position .

Amide Formation : React 3-bromophenylamine with a chloroacetyl chloride derivative to form the 2-oxoethylamide intermediate.

Esterification : Couple the intermediate with 2-phenylbutanoic acid using coupling agents like DCC/DMAP or EDCI/HOBt.

Purification Challenges :

- Byproducts from incomplete bromination or esterification require column chromatography (silica gel, hexane/EtOAc gradient).

- Recrystallization in ethanol/water mixtures improves purity but may reduce yield due to the compound’s moderate solubility .

Q. How is the compound characterized using spectroscopic methods, and what are the key spectral markers?

- Methodological Answer :

- ¹H NMR :

- 3-Bromophenyl protons : Aromatic signals at δ 7.2–7.8 ppm (doublets for para-substituted protons, triplet for meta-bromine).

- Amide NH : Broad singlet at δ 8.1–8.3 ppm.

- Ester carbonyl : Adjacent methylene protons (CH₂) at δ 4.2–4.5 ppm.

- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (amide C=O).

- Mass Spectrometry : Molecular ion peak at m/z 388 (C₁₈H₁₇BrN₂O₃⁺) with fragmentation patterns confirming bromine presence .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between bromophenyl derivatives and phenylbutanoate esters to improve yield?

- Methodological Answer :

- Catalyst Screening : Test alternative catalysts (e.g., DMAP vs. HOBt) to reduce steric hindrance from the bromine substituent.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the carboxylate intermediate.

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of active esters).

- Monitoring : Employ TLC (Rf ~0.5 in 3:7 EtOAc/hexane) or in-situ FTIR to track ester bond formation .

Q. What strategies address solubility issues in biological assays for this compound?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while enhancing aqueous solubility.

- Prodrug Design : Modify the ester group to a more hydrophilic moiety (e.g., phosphate ester) for improved bioavailability.

- Nanoformulation : Encapsulate in PEGylated liposomes to enhance cellular uptake and reduce aggregation in physiological media.

Validation : Measure solubility via UV-Vis spectroscopy (λmax ~270 nm) and validate bioavailability using Caco-2 cell permeability assays .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity data for structural analogs of this compound?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell line variability, serum concentration).

- Structural Validation : Confirm analog purity via HPLC and XRD to rule out impurities influencing activity.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity consistency with reported targets (e.g., kinase enzymes).

Example : A 2024 study noted 3’-bromo analogs showed 10x higher cytotoxicity than 4’-bromo isomers due to enhanced hydrophobic interactions in the ATP-binding pocket .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the compound’s enzyme inhibition potential?

- Methodological Answer :

- Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay (Promega) with recombinant kinases (e.g., EGFR or JAK2).

- Protease Activity : Monitor cleavage of fluorogenic substrates (e.g., FITC-casein) in the presence of the compound.

- Dose-Response Curves : Generate IC₅₀ values using 8-point dilutions (0.1–100 µM) and GraphPad Prism for nonlinear regression analysis.

Controls : Include staurosporine (kinase inhibitor) and pepstatin A (protease inhibitor) as positive controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.